
Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties to the compound. This particular compound features a tert-butyl group attached to the piperazine ring, which is further substituted with a benzofuran moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with furan derivatives under acidic conditions. The resulting benzofuran intermediate is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
化学反応の分析
Types of Reactions: Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to investigate the interaction of benzofuran derivatives with various biomolecules.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the piperazine ring. Similar compounds include:
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but lack the benzofuran moiety.
Tert-butyl derivatives: These compounds feature the tert-butyl group but differ in their core structures.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
tert-butyl 4-(1-benzofuran-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-18(9-11-19)14-12-21-15-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
RMAFZAFDCCLSDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=COC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


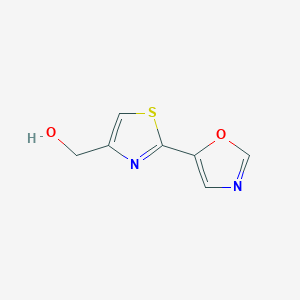
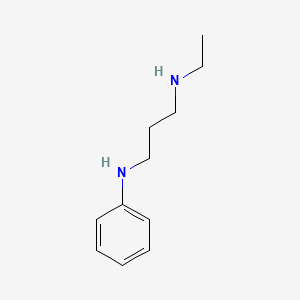

![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
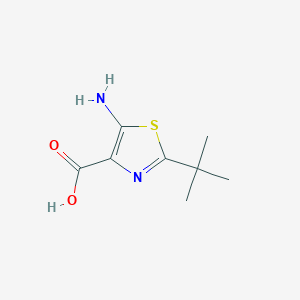
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

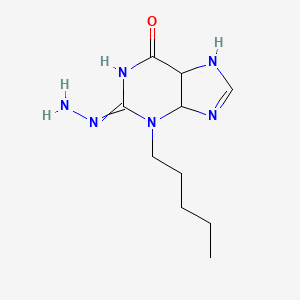

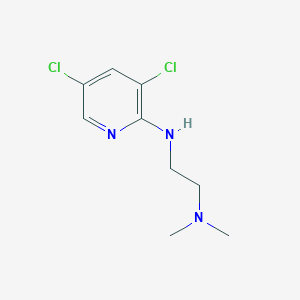

![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
